molecular formula C11H13N3OS B7571507 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one

1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one

Cat. No. B7571507
M. Wt: 235.31 g/mol
InChI Key: PUTIKNZWOOMXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and immune responses. The P2Y6 receptor is expressed in immune cells, such as macrophages and microglia, and has been implicated in various pathological conditions, such as neuroinflammation, chronic pain, and cancer.

Mechanism of Action

1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one acts as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as UDP. The binding of UDP to the P2Y6 receptor leads to the activation of various intracellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival. By blocking the activation of the P2Y6 receptor, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one can inhibit these signaling pathways and modulate various cellular processes.
Biochemical and Physiological Effects:
1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from activated microglia and macrophages. 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has also been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. In addition, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to modulate the activity of ion channels and transporters in various cell types, such as the TRPV1 channel in sensory neurons and the ABCG2 transporter in cancer cells.

Advantages and Limitations for Lab Experiments

1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has several advantages as a research tool, including its high selectivity and potency for the P2Y6 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity and side effects. However, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one also has some limitations, such as its limited solubility in aqueous solutions, its potential off-target effects on other purinergic receptors, and its variable effects depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research on 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one and the P2Y6 receptor. One direction is to investigate the role of the P2Y6 receptor in other pathological conditions, such as chronic pain, autoimmune diseases, and cardiovascular diseases. Another direction is to develop more selective and potent antagonists of the P2Y6 receptor, which could be used as therapeutic agents for various diseases. Finally, the development of new imaging techniques and biomarkers for the P2Y6 receptor could help to better understand its role in health and disease.

Synthesis Methods

1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one can be synthesized using a multi-step process that involves the reaction of 2-acetylpyridine with methyl isothiocyanate to yield 2-acetyl-4-methylthiosemicarbazide. This intermediate is then reacted with 1-methylimidazole in the presence of acetic anhydride to form 1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

Scientific Research Applications

1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been widely used as a research tool to study the role of the P2Y6 receptor in various physiological and pathological processes. For example, 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has been shown to inhibit the activation of microglia and astrocytes in the brain, which are involved in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one has also been used to investigate the role of the P2Y6 receptor in cancer, where it has been shown to promote tumor growth and metastasis in various types of cancer cells.

properties

IUPAC Name

1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-13-5-3-9(7-10(13)15)8-16-11-12-4-6-14(11)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTIKNZWOOMXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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